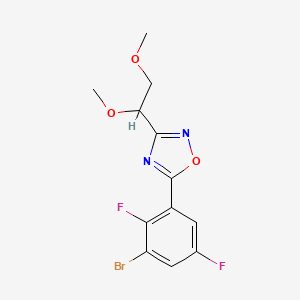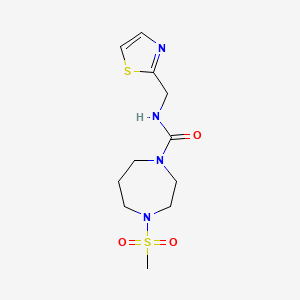![molecular formula C15H16Cl2N2O2 B7450104 2-(3,4-Dichlorophenyl)-2-[(1-methylpyrrol-3-yl)methylamino]propanoic acid](/img/structure/B7450104.png)
2-(3,4-Dichlorophenyl)-2-[(1-methylpyrrol-3-yl)methylamino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dichlorophenyl)-2-[(1-methylpyrrol-3-yl)methylamino]propanoic acid, commonly known as MK-677, is a selective agonist of the ghrelin receptor. It is a non-peptide, orally active growth hormone secretagogue that stimulates the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in the body. MK-677 has gained significant attention in the scientific community due to its potential uses in treating growth hormone deficiencies, muscle wasting, and osteoporosis.
Wirkmechanismus
MK-677 works by binding to the ghrelin receptor, which is primarily expressed in the hypothalamus and pituitary gland. This binding activates the growth hormone secretagogue pathway, leading to the release of 2-(3,4-Dichlorophenyl)-2-[(1-methylpyrrol-3-yl)methylamino]propanoic acid and IGF-1. MK-677 has also been shown to increase the levels of other hormones, such as cortisol and prolactin.
Biochemical and Physiological Effects:
MK-677 has been shown to have a range of biochemical and physiological effects. It increases this compound and IGF-1 levels, which can lead to increased muscle mass, bone density, and improved metabolism. MK-677 has also been shown to improve sleep quality, cognitive function, and mood. However, it can also cause side effects such as increased appetite, water retention, and numbness or tingling in the extremities.
Vorteile Und Einschränkungen Für Laborexperimente
MK-677 has several advantages for lab experiments, including its oral bioavailability, long half-life, and selective agonist activity. However, it also has limitations, such as its potential to cause side effects and the need for careful dosing due to its potency.
Zukünftige Richtungen
There are several potential future directions for research on MK-677. These include investigating its potential uses in treating age-related diseases, such as Alzheimer's and Parkinson's, as well as its potential to improve wound healing and recovery from surgery. Additionally, further research is needed to understand the long-term effects of MK-677 use, especially in older populations. Finally, there is a need for more research on the optimal dosing and administration of MK-677 to minimize side effects while maximizing its therapeutic benefits.
Conclusion:
MK-677 is a non-peptide, orally active growth hormone secretagogue that has gained significant attention in the scientific community due to its potential therapeutic uses in treating growth hormone deficiencies, muscle wasting, and osteoporosis. Its mechanism of action involves binding to the ghrelin receptor, leading to the release of 2-(3,4-Dichlorophenyl)-2-[(1-methylpyrrol-3-yl)methylamino]propanoic acid and IGF-1. While MK-677 has several advantages for lab experiments, it also has limitations and potential side effects. Future research directions include investigating its potential uses in treating age-related diseases and optimizing dosing and administration.
Synthesemethoden
MK-677 is synthesized through a multistep process that involves the reaction of 3,4-dichlorophenylacetic acid with 1-methyl-1H-pyrrole-2-carboxaldehyde to obtain the key intermediate, 2-(3,4-dichlorophenyl)-2-methylamino-propanal. This intermediate is then reacted with ammonium acetate and sodium triacetoxyborohydride to obtain the final product, MK-677.
Wissenschaftliche Forschungsanwendungen
MK-677 has been extensively studied for its potential therapeutic uses in treating growth hormone deficiencies, muscle wasting, and osteoporosis. It has also been investigated for its potential to improve cognitive function, sleep quality, and metabolic disorders. Animal studies have shown that MK-677 can increase bone density, muscle mass, and improve insulin sensitivity. Clinical trials have demonstrated that MK-677 can increase 2-(3,4-Dichlorophenyl)-2-[(1-methylpyrrol-3-yl)methylamino]propanoic acid and IGF-1 levels in healthy adults and elderly individuals.
Eigenschaften
IUPAC Name |
2-(3,4-dichlorophenyl)-2-[(1-methylpyrrol-3-yl)methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O2/c1-15(14(20)21,11-3-4-12(16)13(17)7-11)18-8-10-5-6-19(2)9-10/h3-7,9,18H,8H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFUEBIFWKUWKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)(C(=O)O)NCC2=CN(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(Imidazol-1-ylmethyl)-1-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]triazole](/img/structure/B7450025.png)

![5-cyclopropyl-7-(difluoromethyl)-N-methyl-N-pyridin-2-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7450038.png)
![2-[2-(N-methylprop-2-enamido)acetamido]-5-(piperidin-1-yl)benzamide](/img/structure/B7450045.png)

![3-[(5-Fluoro-2-propan-2-yloxyphenyl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7450059.png)
![3-chloro-4-[[(2R)-2-hydroxypropyl]-methylsulfamoyl]benzoic acid](/img/structure/B7450061.png)
![(2R)-3-[(6-chloro-1,8-naphthyridin-2-yl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B7450066.png)
![3-Chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid](/img/structure/B7450067.png)
![3-[5-(1-methyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole-3-carbonyl]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane](/img/structure/B7450084.png)
![5-[[1-(2,2-Difluoroethyl)piperidin-4-yl]methyl]-3-(5-methylfuran-2-yl)-1,2,4-oxadiazole](/img/structure/B7450089.png)
![4-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-2-methyl-1H-pyrimidin-6-one](/img/structure/B7450093.png)
![N-[2-[5-[(4-methoxy-2-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]methanesulfonamide](/img/structure/B7450111.png)
![2-(7-azaspiro[4.5]decan-7-ylsulfonyl)-N,N-dimethylpropanamide](/img/structure/B7450113.png)
